Methyl 6-chloro-3-oxohexanoate falls under the category of carboxylic acid derivatives, specifically esters. Its structure includes:
The synthesis of methyl 6-chloro-3-oxohexanoate can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and substrate concentration, to maximize yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Gas Chromatography-Mass Spectrometry are commonly employed to characterize the products.
The compound features:
Methyl 6-chloro-3-oxohexanoate participates in various chemical reactions:
The reactivity is influenced by the steric and electronic properties of the substituents on the hexanoate chain. Reaction conditions such as solvent choice and temperature play critical roles in determining product distribution.
The mechanism for reactions involving methyl 6-chloro-3-oxohexanoate typically follows standard pathways for nucleophilic substitution or reduction:
Kinetic studies may reveal insights into reaction rates and mechanisms, often employing spectroscopic methods for real-time monitoring.
Methyl 6-chloro-3-oxohexanoate is expected to exhibit:
The compound is sensitive to moisture and light, which may affect its stability. It is also reactive towards strong bases and acids due to its functional groups.
Methyl 6-chloro-3-oxohexanoate finds applications in various fields:
Methyl 6-chloro-3-oxohexanoate (CAS 176089-79-5, C₇H₁₁ClO₃) serves as a pivotal chiral precursor for statin side-chain synthesis. Its inherent prochiral nature necessitates precise stereocontrol during reduction to yield pharmacologically relevant diols. Carbonyl reductases from Rhodosporidium toruloides (RtSCR9) and Kluyveromyces marxianus (KmAKR) demonstrate exceptional activity toward this substrate. Engineered Escherichia coli whole-cell systems co-expressing RtSCR9 mutants with glucose dehydrogenase (GDH) achieve anti-Prelog stereoselectivity, converting 1 M substrate to (3R,5S)-6-chloro-3,5-dihydroxyhexanoate derivatives at 98.9% yield and >99% enantiomeric excess (ee) within 5 hours. The space-time yield reaches 6.59 mmol·L⁻¹·h⁻¹·g⁻¹ wet cell weight, surpassing chemical catalysts in efficiency and selectivity [5].
Candida parapsilosis alcohol dehydrogenase 5 (cpADH5) variants further enable the asymmetric synthesis of β-hydroxy keto esters. When coupled with cytochrome P450 monooxygenases, these biocatalysts facilitate cascade reactions that transform methyl hexanoate derivatives into chiral building blocks for mitochondrial aminotransferase inhibitors [2].
Protein engineering circumvents the natural limitations of carbonyl reductases through iterative saturation mutagenesis (ISM) and computational design. Key advancements include:
Table 1: Engineered Carbonyl Reductase Performance
Enzyme Variant | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Thermal Stability (T50⁶⁰, °C) | Product Stereoselectivity |
---|---|---|---|
RtSCR9 Wild-Type | 0.8 | 42 | 88% de |
R9M-Ile144Lys | 18.4 | 51 | >99% de |
KmAKR-Y296W/W297H/K29H | 13.7 | 58 | 99.5% de |
Solubility limitations and substrate toxicity present major challenges in scaling enzymatic reductions. Biphasic systems address these by partitioning substrates/products between aqueous and organic phases:
Table 2: Solvent System Performance Comparison
System | Substrate Loading | Reaction Time (h) | Yield (%) |
---|---|---|---|
Aqueous Buffer | 0.1 M | 12 | 47.5 |
10% Tween-80 | 1 M | 5 | 98.9 |
20% n-Octanol | 1 M | 8 | 98.0 |
20% BMIM·Tf₂N | 0.4 M | 10 | 81.3 |
Sustainable cofactor recycling is critical for industrial biocatalysis. Dominant strategies include:
Molecular optimization of methyl 6-chloro-3-oxohexanoate synthesis thus integrates enzyme engineering, reaction media design, and cofactor management. These innovations collectively enable gram-scale production of enantiopure statin precursors under industrially viable conditions.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0